[3'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl]-methanamine
Description
Properties
IUPAC Name |
[2-[3-(trifluoromethyl)phenyl]phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N/c15-14(16,17)12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-18/h1-8H,9,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELJHEYXZQTZDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of biphenyl with a trifluoromethylated aryl halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
[3’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl]-methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The trifluoromethyl group or the methanamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions, often in the presence of catalysts or under specific temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated biphenyl ketones, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl]-methanamine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a pharmaceutical intermediate. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable precursor in drug development .
Industry
In the industrial sector, [3’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl]-methanamine is used in the production of advanced materials. Its incorporation into polymers and other materials can improve their thermal stability, chemical resistance, and mechanical properties.
Mechanism of Action
The mechanism by which [3’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl]-methanamine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can influence the electronic properties of the compound, enhancing its binding affinity to certain enzymes or receptors. This can modulate various biochemical pathways, leading to desired therapeutic or industrial outcomes .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Notes
- Safety and Handling : Biphenyl methanamines often require precautions due to acute toxicity (oral LD₅₀ ~300–500 mg/kg) and skin/eye irritation (). Proper PPE and ventilation are mandatory .
- Analytical Characterization : NMR (¹H/¹³C) and HRMS are standard for confirming structure and purity ().
- Computational Modeling : Tools like AutoDock Vina () predict binding modes for trifluoromethyl-containing analogues, aiding drug design .
Biological Activity
The compound [3'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl]-methanamine (CAS Number: 1261888-24-7) is an organic compound that features a trifluoromethyl group attached to a biphenyl structure, further linked to a methanamine group. This unique structure grants it significant potential in various biological and chemical applications, particularly in pharmaceuticals and materials science.
- Molecular Formula : C14H12F3N
- Molecular Weight : 251.25 g/mol
- Structural Characteristics : The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group can modulate the electronic properties of the compound, enhancing its binding affinity to various enzymes and receptors. This interaction may lead to alterations in biochemical pathways, contributing to its pharmacological effects.
Biological Activity
Research has indicated that compounds with similar structures exhibit a range of biological activities:
- Anticancer Activity : Compounds containing trifluoromethyl groups have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that related compounds can inhibit the activity of steroid 5α-reductase, which is involved in the conversion of testosterone to dihydrotestosterone (DHT), a potent androgen implicated in prostate cancer progression .
- Neuropharmacological Effects : The presence of the biphenyl moiety may contribute to neuropharmacological activities, potentially influencing neurotransmitter systems involved in mood regulation and cognitive function. Similar compounds have been explored for their antidepressant properties.
Case Studies and Research Findings
Several studies have highlighted the biological potential of trifluoromethyl-substituted compounds:
- Inhibition of DHT Production :
-
Pharmaceutical Applications :
- In drug development, this compound has been investigated as an intermediate for synthesizing more complex pharmaceuticals. Its structural characteristics enhance the metabolic stability and bioavailability of drug candidates.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Anticancer, Neuropharmacological | Interaction with enzymes/receptors |
| Fluoxetine | Antidepressant | Serotonin reuptake inhibition |
| Celecoxib | Anti-inflammatory | COX-2 inhibition |
| Trifluoromethylbenzene | Solvent/Intermediate | Non-specific interactions |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
